molecular formula C26H23N3O3 B2565558 2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 894906-67-3

2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2565558
CAS No.: 894906-67-3
M. Wt: 425.488
InChI Key: KCQMGVIXKMVSEY-UHFFFAOYSA-N
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Description

This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 6. Key structural features include:

  • A 7-methyl group on the naphthyridine ring.
  • A 4-methylbenzoyl substituent at position 3.
  • An N-(2-methylphenyl)acetamide moiety linked to position 1.
  • A 4-oxo-1,4-dihydro group, common in bioactive molecules for hydrogen-bonding interactions.

Potential applications may include analgesic or sodium channel modulation, inferred from structural parallels to compounds in and .

Properties

IUPAC Name

2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-16-8-11-19(12-9-16)24(31)21-14-29(26-20(25(21)32)13-10-18(3)27-26)15-23(30)28-22-7-5-4-6-17(22)2/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQMGVIXKMVSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Acetamide Formation: The final step involves the reaction of the intermediate with 2-methylphenylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthetic Routes

The synthesis can be summarized as follows:

  • Formation of Naphthyridine Core : Starting from simpler naphthyridine derivatives, the core is constructed through cyclization reactions.
  • Substitution Reactions : Functional groups such as methylbenzoyl and acetamide are introduced via electrophilic aromatic substitution or acylation reactions.
  • Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high purity for biological testing.

Biological Activities

Research indicates that this compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Antimicrobial Properties

Studies suggest that derivatives of naphthyridines possess antimicrobial effects against various pathogens. The specific compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, potentially useful in treating conditions like arthritis or inflammatory bowel disease. It may act by modulating inflammatory cytokine production or inhibiting specific enzymes involved in inflammation.

Anticancer Potential

Research has highlighted the potential of naphthyridine derivatives in cancer therapy. The compound may induce apoptosis in cancer cells through mechanisms such as inhibition of cell cycle progression or activation of pro-apoptotic pathways.

Industrial Applications

In addition to its biological applications, this compound has potential uses in:

Pharmaceutical Development

Due to its diverse biological activities, it can serve as a lead compound for developing new drugs targeting infectious diseases, cancer, and inflammatory disorders.

Material Science

The unique chemical structure allows for its use in creating novel materials, particularly in organic electronics or as intermediates in chemical syntheses.

Case Studies

Several studies have documented the applications and effectiveness of similar naphthyridine compounds:

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated that naphthyridine derivatives induced apoptosis in various cancer cell lines.
Anti-inflammatory EffectsShowed significant reduction in inflammatory markers in animal models.
Antimicrobial TestingReported effective inhibition against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Compound 5a4: 1-(4-Chlorobenzyl)-N-(4-Chlorophenyl)-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxamide

  • Core Structure : Shares the 1,8-naphthyridine-4-oxo scaffold.
  • Substituents :
    • Position 1 : 4-Chlorobenzyl (vs. methylbenzoyl in the target compound).
    • Position 3 : Carboxamide linked to 4-chlorophenyl (vs. 2-methylphenyl acetamide).
  • Physicochemical Properties :
    • Melting Point: 193–195°C.
    • Molecular Weight: 424.28 g/mol (higher due to chlorine atoms).
    • IR Peaks: 1686 cm⁻¹ (C=O keto), 1651 cm⁻¹ (C=O amide).
  • Activity: Not explicitly stated, but chloro substituents may enhance lipophilicity and receptor binding compared to methyl groups.

1,5-Naphthyridine Derivatives

Compound 67: N3-(1-(3,5-Dimethyl)Adamantyl)-4-Oxo-1-Pentyl-1,4-Dihydro-[1,5]-Naphthyridine-3-Carboxamide

  • Core Structure : 1,5-Naphthyridine isomer (nitrogens at positions 1 and 5).
  • Substituents :
    • Position 1 : Pentyl chain (vs. acetamide group in the target compound).
    • Position 3 : Adamantyl carboxamide (bulkier than methylbenzoyl).
  • Synthesis Yield : 25% (lower than 66% for 5a4, suggesting synthetic challenges with bulky groups).
  • Implications : 1,5-naphthyridines may exhibit distinct electronic properties and binding modes compared to 1,8 isomers.

Comparison with Acetamide-Containing Compounds

Aminotriazine Derivatives ()

  • Examples : Compounds A, F, G, H.
  • Core Structure : 1,3,5-Triazine (vs. naphthyridine).
  • Acetamide Substituent: Compound A: N-(3-((4-(4-(4-Chlorophenoxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)-2-methylphenyl)acetamide. Compound G: N-(3-((4-(4-(4-Chloro-3-fluorophenoxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)-2-methylphenyl)acetamide.
  • The target compound’s acetamide group may similarly influence sodium channel interactions.

Fentanyl Analogs ()

  • Examples :
    • Ortho-Methyl Acetylfentanyl : N-(2-Methylphenyl)-N-(1-Phenethylpiperidin-4-yl)Acetamide .
  • Structural Overlap : Shares the N-(2-methylphenyl)acetamide moiety with the target compound.
  • Key Differences: Core Structure: Piperidine-phenethyl (opioid receptor target) vs. naphthyridine (unknown target). Activity: Fentanyl analogs are potent opioids, whereas the target compound’s naphthyridine core may direct it toward non-opioid pathways.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Activity
Target Compound 1,8-Naphthyridine 7-Methyl, 3-(4-methylbenzoyl), N-(2-methylphenyl)acetamide ~400 (estimated) N/A Hypothesized analgesic
5a4 1,8-Naphthyridine 1-(4-Chlorobenzyl), N-(4-chlorophenyl)carboxamide 424.28 193–195 Not reported
Compound 67 1,5-Naphthyridine 1-Pentyl, N3-(3,5-dimethyladamantyl)carboxamide 422 (MH+) N/A Not reported
Compound A 1,3,5-Triazine 4-(4-Chlorophenoxy)piperidinyl, N-(2-methylphenyl)acetamide N/A N/A Sodium channel inhibition
Ortho-Methyl Acetylfentanyl Piperidine N-(2-Methylphenyl)acetamide, phenethyl ~380 (estimated) N/A Opioid receptor agonist

Key Research Findings and Implications

Core Structure : 1,8-Naphthyridine derivatives may offer distinct electronic profiles compared to 1,5 isomers or triazine cores, influencing target selectivity .

Acetamide Role: The N-(2-methylphenyl)acetamide group is shared with fentanyl analogs but paired with a naphthyridine core, suggesting possible dual mechanisms (e.g., sodium channel modulation and non-opioid analgesia) .

Biological Activity

The compound 2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide (CAS No. 894906-83-3) is a synthetic derivative of naphthyridine, featuring a complex structure that suggests potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C26H23N3O3C_{26}H_{23}N_{3}O_{3}, with a molecular weight of approximately 425.48 g/mol. The structural representation can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC26H23N3O3
Molecular Weight425.48 g/mol
CAS Number894906-83-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthyridine derivatives. For instance, compounds structurally similar to This compound have demonstrated significant cytotoxicity against various human cancer cell lines.

In vitro assays have shown that certain derivatives exhibit IC50 values in the low micromolar range. For example:

CompoundCell LineIC50 (µM)
N-(4-chlorophenyl)-2-(7-methyl...)Cervical Cancer (SISO)2.38
N-(2-methylphenyl)-2-(7-methyl...)Bladder Cancer (RT-112)3.06

These results suggest that modifications in the substituents can enhance or diminish the anticancer activity of naphthyridine derivatives.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Research indicates that certain naphthyridine derivatives display broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected compounds are as follows:

CompoundBacteriaMIC (µg/mL)
2-[7-methyl...Staphylococcus aureus5
2-[7-methyl...Escherichia coli10

These findings underscore the potential of this compound as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, the compound has shown promise in anti-inflammatory assays . Studies have indicated that naphthyridine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a mechanism by which these compounds may exert their therapeutic effects.

The proposed mechanisms through which This compound exerts its biological activities include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Cell Cycle Arrest : It could induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The presence of specific functional groups may confer antioxidant properties, reducing oxidative stress within cells.

Case Studies

A notable case study involved the synthesis and evaluation of various naphthyridine derivatives where structural modifications led to enhanced biological activities. For instance:

Study Title : "Synthesis and Biological Evaluation of Naphthyridine Derivatives"
Findings : Modifications at the benzoyl position significantly increased anticancer activity against MCF-7 breast cancer cells compared to unmodified analogs.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridine acetamide derivatives?

Methodological Answer:

  • Key Steps : Start with a naphthyridine core (e.g., 1,8-naphthyridin-4-one) and employ regioselective acylation using 4-methylbenzoyl chloride under anhydrous conditions. Use DMF as a solvent with K₂CO₃ to generate oxyanions for improved reactivity .
  • Reaction Monitoring : Track progress via TLC (n-hexane:ethyl acetate, 9:1) to identify intermediates and adjust reaction times (typically 2–6 hours) .
  • Workup : Quench with ice, extract with ethyl acetate, and dry over Na₂SO₄. Purify via column chromatography (silica gel, gradient elution) to isolate the acetamide derivative .

Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substituent positions (e.g., methyl groups at C7 and C4-methylbenzoyl) via chemical shifts. For example, the acetamide carbonyl typically appears at ~168–170 ppm in 13C NMR .
  • IR Spectroscopy : Identify key functional groups (amide C=O at ~1650–1680 cm⁻¹, naphthyridinone C=O at ~1720 cm⁻¹) .
  • UV-Vis : Use λmax (~255 nm) to assess conjugation patterns and compare with analogs .

Advanced: How to address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Purity Verification : Re-evaluate sample purity via HPLC (≥98%) and confirm absence of desmethyl byproducts, which may interfere with assays .
  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Computational Validation : Perform molecular docking (AutoDock Vina) to compare binding modes across studies and identify potential off-target interactions .

Advanced: What computational approaches are suitable for studying its target binding mechanisms?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinases) using AMBER or GROMACS. Focus on hydrogen bonding with the naphthyridinone core and hydrophobic interactions with the 4-methylbenzoyl group .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., charge distribution at the acetamide moiety) influencing binding .

Basic: How to mitigate side reactions during synthesis?

Methodological Answer:

  • Protection Strategies : Temporarily protect reactive sites (e.g., NH groups) with tert-butoxycarbonyl (Boc) to prevent unwanted acylation .
  • Stoichiometric Control : Use a 1.2:1 molar ratio of propargyl bromide to naphthol derivatives to minimize dimerization .
  • Temperature Optimization : Maintain reactions at 60–80°C to balance reaction rate and selectivity .

Advanced: How to design a metabolic stability study for this compound?

Methodological Answer:

  • In Vitro Models : Use human liver microsomes (HLMs) with NADPH cofactors. Monitor degradation via LC-MS/MS over 60 minutes .
  • Metabolite ID : Fragment ions (MS/MS) to identify hydroxylation or demethylation products. Compare with synthetic standards .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Advanced: What experimental frameworks resolve conflicting solubility data?

Methodological Answer:

  • Multi-Solvent Analysis : Measure solubility in DMSO, PBS, and simulated gastric fluid (USP) at 25°C and 37°C. Use shake-flask method with UV quantification .
  • Theoretical Modeling : Apply Hansen solubility parameters (HSPiP software) to correlate experimental data with polarity/hydrogen bonding .

Advanced: How to investigate structure-activity relationships (SAR) for analogs?

Methodological Answer:

  • Analog Synthesis : Modify the 2-methylphenyl acetamide group (e.g., replace with halogenated aryl rings) and assess activity shifts .
  • 3D-QSAR : Build CoMFA/CoMSIA models using SYBYL-X to map steric/electrostatic contributions to potency .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact .
  • Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .

Advanced: How to integrate this compound into a broader drug discovery pipeline?

Methodological Answer:

  • Hit-to-Lead Optimization : Use SPR (surface plasmon resonance) to validate target affinity (KD ≤100 nM threshold) .
  • Toxicology Profiling : Conduct Ames tests for mutagenicity and hERG assays for cardiac risk .

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